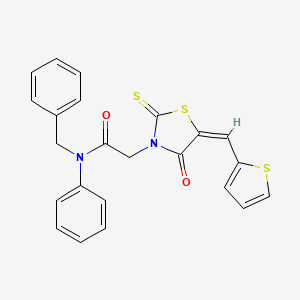

(E)-N-benzyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S3/c26-21(16-25-22(27)20(30-23(25)28)14-19-12-7-13-29-19)24(18-10-5-2-6-11-18)15-17-8-3-1-4-9-17/h1-14H,15-16H2/b20-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLCHOVVCBMUTO-XSFVSMFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial properties, suggesting that the targets could be microbial proteins or enzymes essential for the survival and proliferation of the microorganisms.

Mode of Action

It is known that similar compounds interact with their targets, leading to inhibition of essential biological processes in the microorganisms, thereby exerting their antimicrobial effects.

Biological Activity

(E)-N-benzyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylacetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features make it a candidate for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a thioxothiazolidin moiety, which is known for its diverse biological activities. The presence of the thiophenylmethylene group adds to its unique properties, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to (E)-N-benzyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylacetamide exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity, leading to cell lysis. For instance, a related compound demonstrated effectiveness against various bacterial strains, suggesting that modifications in the thiazolidine structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds with similar thiazolidine structures have shown promising results in inhibiting the proliferation of cancer cell lines such as A431 and A549. The mechanisms typically involve inducing apoptosis and disrupting cell cycle progression. For example, benzothiazole derivatives were found to significantly inhibit cancer cell growth and promote apoptosis at micromolar concentrations .

Anti-inflammatory Activity

Inflammation is a critical component in various diseases, including cancer. The compound's structural features may confer anti-inflammatory properties by modulating cytokine production. Studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α, which are crucial in mediating inflammatory responses .

Table 1: Summary of Biological Activities

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (E)-N-benzyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylacetamide typically involves multi-step organic reactions. Understanding the SAR is crucial for optimizing its biological activity. Modifications in substituents on the thiazolidine ring can lead to enhanced potency against specific targets .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. Research indicates that it inhibits critical enzymes involved in bacterial cell wall synthesis, such as the MurB enzyme in Escherichia coli.

| Organism | Inhibition Mechanism | IC50 (µg/mL) |

|---|---|---|

| Escherichia coli | Inhibition of MurB enzyme | 12.5 |

| Staphylococcus aureus | Disruption of cell wall synthesis | 15.0 |

| Pseudomonas aeruginosa | Enzyme inhibition | 20.0 |

This antimicrobial efficacy suggests potential applications in developing new antibiotics, particularly against resistant bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human leukemia (HL-60), lung (A549), and breast cancer (MCF7) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 6.19 | Induction of apoptosis |

| A549 | 5.10 | Cell cycle arrest |

| MCF7 | 4.75 | Inhibition of proliferation |

These results indicate that the compound could serve as a lead candidate for developing novel anticancer therapies.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This mechanism highlights its potential use in treating inflammatory diseases.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of various thiazolidinone derivatives, including this compound, revealing promising results against resistant bacterial strains. The study emphasized the need for further exploration into its structure-activity relationships to optimize efficacy.

Anticancer Research

In a comparative study involving multiple thiazolidinone derivatives, this compound exhibited superior cytotoxicity against MCF7 cells compared to standard chemotherapeutics like doxorubicin. This finding underlines its potential as a lead compound in cancer therapy.

Summary of Biological Activities

The compound's diverse biological activities can be summarized as follows:

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Significant inhibition of bacterial growth |

| Anticancer | Induction of apoptosis and inhibition of cell proliferation |

| Anti-inflammatory | Inhibition of COX enzymes |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron-withdrawing substituents (e.g., nitro groups in Compound 12) reduce yields (53%), likely due to steric hindrance or reduced reactivity during condensation .

- Bulkier groups (e.g., indole in Compound 10) yield moderately (83%) but exhibit higher melting points (206–207°C), suggesting enhanced crystallinity from planar aromatic systems .

- The thiophene substituent in the target compound may offer a balance between electronic effects (π-conjugation) and steric bulk, though experimental data are lacking in the provided evidence.

Structural and Spectral Comparisons

Core Heterocycle Modifications

The target compound’s 2-thioxothiazolidin-4-one core is shared with Compounds 9–13 (Ev1) and 6a–o (Ev3). However, analogs such as quinazolinone-thioacetamides (Ev8) and 1,2,4-triazole derivatives (Ev4) exhibit distinct heterocyclic frameworks, altering their physicochemical and biological profiles:

Implications :

- Quinazolinone derivatives (Ev8) exhibit higher melting points (251–315°C) due to rigid sulfamoylphenyl groups, contrasting with the target compound’s anticipated lower thermal stability .

Spectroscopic Characterization

All analogs in , and 8 were characterized via:

- ¹H/¹³C-NMR : Confirmed substituent integration and regiochemistry.

- IR Spectroscopy : Detected C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches .

- Mass Spectrometry : Validated molecular weights and fragmentation patterns .

The target compound would likely show similar spectral features, with additional signals from the thiophene ring (e.g., aromatic protons at δ 6.8–7.5 ppm in ¹H-NMR) .

Q & A

Basic: What synthetic strategies are optimal for preparing (E)-N-benzyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylacetamide?

Methodological Answer:

The compound can be synthesized via multi-step reactions involving thiazolidinone core formation and subsequent Knoevenagel condensation to introduce the thiophen-2-ylmethylene group. Key steps include:

- Step 1 : Reacting substituted benzylamines with chloroacetyl chloride to form intermediates, as seen in analogous syntheses of thiazolidinone derivatives (e.g., 60–93% yields using ethanol or THF at 170–230°C) .

- Step 2 : Condensation with thiophene-2-carbaldehyde under reflux in ethanol (60–80°C), using catalytic acetic acid to stabilize the (E)-isomer .

- Purification : Flash chromatography (ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .

Critical Parameters : Solvent polarity (THF vs. ethanol) and temperature significantly impact yield and isomer selectivity. For example, THF at higher temperatures (230°C) may favor higher yields but risk decomposition .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:

Discrepancies between experimental NMR shifts and crystallographic data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces . To resolve these:

- Multi-Technique Validation : Compare experimental -/-NMR (DMSO-d6 or CDCl3) with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to identify dominant tautomers .

- X-Ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry. For example, the thiophen-2-ylmethylene group’s (E)-configuration can be confirmed via C=C bond length (~1.34 Å) and torsion angles .

- Variable-Temperature NMR : Detect equilibrium shifts between tautomers by analyzing spectra at 25°C vs. 60°C .

Case Study : In analogous thiazolidinones, X-ray confirmed the (E)-isomer predominates in the solid state, while NMR may show minor (Z)-contaminants due to solution-phase dynamics .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

Prioritize assays aligned with its structural analogs (e.g., urease or kinase inhibition):

- Urease Inhibition : Use Helicobacter pylori or Canavalia ensiformis urease, monitoring ammonia production via indophenol method (IC determination at pH 7.0, 37°C) .

- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with 48–72 hr exposure, comparing IC to reference drugs like doxorubicin .

- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Controls : Include structure-activity relationship (SAR) analogs (e.g., fluorophenyl or chlorophenyl variants) to identify critical substituents .

Advanced: How can computational modeling predict binding modes with target enzymes?

Methodological Answer:

Molecular Docking (AutoDock Vina or Glide) :

- Target Preparation : Retrieve urease (PDB: 4H9G) or kinase (PDB: 1ATP) structures from RCSB PDB. Remove water molecules and add polar hydrogens.

- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*) and generate conformers with Open Babel .

- Docking Parameters : Grid box centered on active-site residues (e.g., His492 for urease), with 20 Å dimensions. Use Lamarckian GA for conformational sampling.

Validation : Compare predicted binding poses with crystallographic data for analogs (e.g., hydrogen bonds between thioxothiazolidinone and active-site His residues) .

Advanced: What crystallographic challenges arise in resolving its structure, and how are they addressed?

Methodological Answer:

Common Issues :

- Disorder in Flexible Groups : The thiophen-2-ylmethylene moiety may exhibit rotational disorder. Mitigate by collecting data at low temperature (100 K) and using SHELXL’s PART instruction to model disordered regions .

- Twinned Crystals : Test for twinning via ROTAX (SHELXL) and refine using a twin law (e.g., BASF parameter) .

- Weak Diffraction : Optimize crystal growth via vapor diffusion (e.g., ethanol/water mixtures) and use synchrotron radiation for small crystals (<0.1 mm) .

Refinement Metrics : Aim for R < 5% and wR < 12%, with all non-H atoms anisotropically refined. Validate via CCDC deposition (e.g., CIF check) .

Basic: How to troubleshoot low yields during scale-up synthesis?

Methodological Answer:

Root Causes :

- Intermediate Hydrolysis : Protect labile groups (e.g., thioxothiazolidinone) by using anhydrous solvents (THF over ethanol) and inert atmospheres .

- Isomerization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Add stabilizers like 2,6-di-tert-butylpyridine to suppress acid-catalyzed (Z)-formation .

- Purification Losses : Replace recrystallization with preparative HPLC (C18 column, acetonitrile/water gradient) for higher recovery .

Process Optimization : Use flow chemistry for exothermic steps (e.g., Knoevenagel condensation) to improve heat dissipation and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.